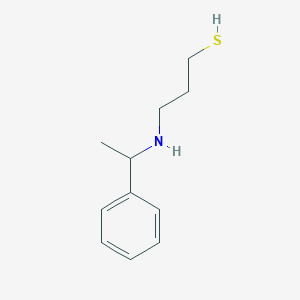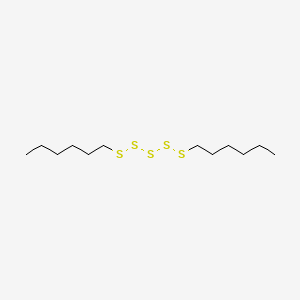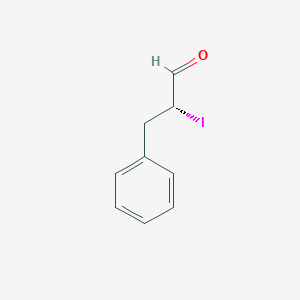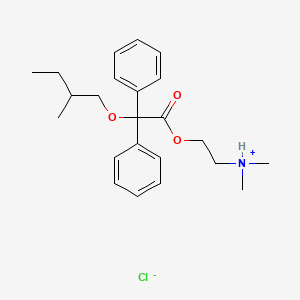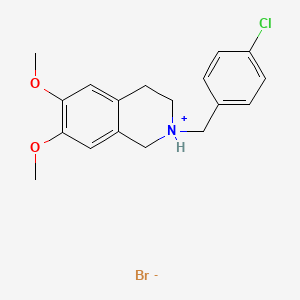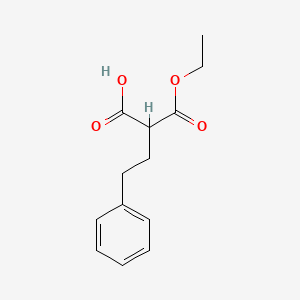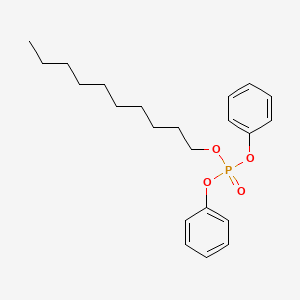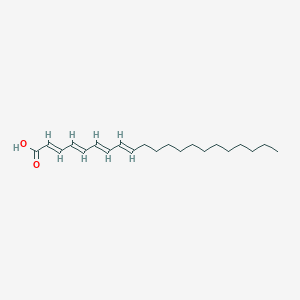
Heneicosatetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heneicosatetraenoic acid is a polyunsaturated fatty acid with the molecular formula C21H34O2. It is characterized by the presence of four double bonds in its carbon chain, making it a member of the polyunsaturated fatty acids family. This compound is of interest due to its potential biological activities and applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heneicosatetraenoic acid can be synthesized through the desaturation of dihomo-gamma-linolenic acid (DGLA) using delta-17 desaturase enzymes.
Industrial Production Methods
The industrial production of this compound can be achieved through the genetic engineering of microorganisms such as Mucor circinelloides. By overexpressing specific desaturase genes, these microorganisms can be engineered to produce this compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
Heneicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxy and hydroxy derivatives.
Reduction: The reduction of this compound can result in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and various oxidizing agents.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are commonly used.
Substitution: Halogenating agents and hydroxylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxy and hydroxy derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated and hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Heneicosatetraenoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various complex molecules.
Biology: It is studied for its role in cellular signaling and membrane structure.
Medicine: Research is being conducted on its potential anti-inflammatory and cardioprotective effects.
Industry: It is used in the production of specialized lipids and as a component in nutritional supplements
Mecanismo De Acción
Heneicosatetraenoic acid exerts its effects through various molecular targets and pathways. It is involved in the modulation of enzyme activities, such as lipoxygenases and cyclooxygenases, which play a role in the metabolism of fatty acids. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Eicosatetraenoic acid: A polyunsaturated fatty acid with 20 carbon atoms and four double bonds.
Docosahexaenoic acid: A polyunsaturated fatty acid with 22 carbon atoms and six double bonds.
Arachidonic acid: A polyunsaturated fatty acid with 20 carbon atoms and four double bonds.
Uniqueness
Heneicosatetraenoic acid is unique due to its specific carbon chain length and the position of its double bonds.
Propiedades
Fórmula molecular |
C21H34O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E)-henicosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h13-20H,2-12H2,1H3,(H,22,23)/b14-13+,16-15+,18-17+,20-19+ |
Clave InChI |
FKUZSZSHDNEWMR-OOHUXFJYSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |
SMILES canónico |
CCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



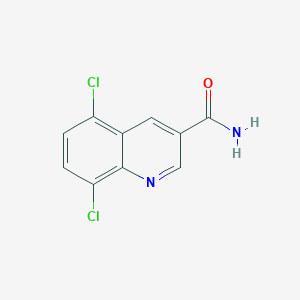

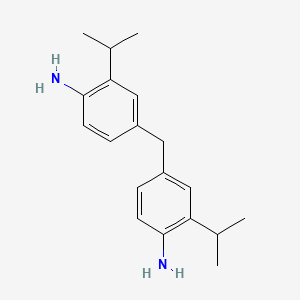
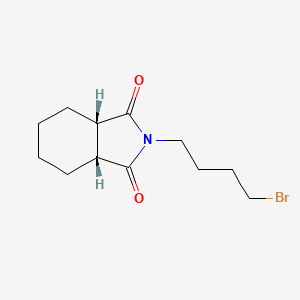

![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
